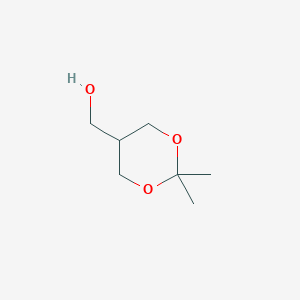

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Descripción

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol: is an organic compound with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.19 g/mol . It is a colorless to yellow liquid that is used in various chemical applications. The compound is known for its stability and unique structure, which includes a dioxane ring.

Propiedades

IUPAC Name |

(2,2-dimethyl-1,3-dioxan-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2)9-4-6(3-8)5-10-7/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAUZIVCHJIXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393889 | |

| Record name | (2,2-dimethyl-1,3-dioxan-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4728-12-5 | |

| Record name | [2,2-Dimethyl-1,3-dioxan-5-yl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4728-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2-dimethyl-1,3-dioxan-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dioxane-5-methanol, 2,2-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Acid-Catalyzed Acetalization of Tris(hydroxymethyl)aminomethane

A widely documented approach involves the reaction of tris(hydroxymethyl)aminomethane with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid (p-TsOH) as a Brønsted acid catalyst.

Procedure :

-

Reaction Setup : Tris(hydroxymethyl)aminomethane (25.2 g, 159 mmol) is dissolved in anhydrous DMF (180 mL).

-

Reagent Addition : 2,2-Dimethoxypropane (21.5 mL, 175 mmol) and p-TsOH·H₂O (1.58 g, 7.93 mmol) are introduced under nitrogen.

-

Stirring : The mixture is stirred at room temperature for 22 hours.

-

Workup : Ethyl acetate and triethylamine are added to quench the reaction, followed by solvent removal under reduced pressure.

-

Purification : The crude product is purified via silica gel column chromatography (n-hexane/ethyl acetate, 5:1), yielding 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane (20.9 g, 78%).

Key Parameters :

| Parameter | Value |

|---|---|

| Catalyst | p-Toluenesulfonic acid |

| Solvent | DMF |

| Temperature | Room temperature (25°C) |

| Yield | 78% |

Oxidation of Nitro-Substituted Precursors

An alternative route involves the oxidation of (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol using sodium periodate (NaIO₄) under acidic conditions.

Procedure :

-

Substrate Preparation : (2,2-Dimethyl-5-nitro-1,3-dioxan-5-yl)methanol (5.0 g, 26 mmol) is dissolved in dry methylene chloride (70 mL).

-

Reagent Addition : Aqueous NaIO₄ (0.5 M, 125 mL, 63 mmol) is added dropwise at 0°C.

-

Stirring : The reaction proceeds for 1 hour at room temperature.

-

Workup : The mixture is extracted with dichloromethane, washed with sodium thiosulfate, and dried over Na₂SO₄.

-

Isolation : Solvent evaporation yields 2,2-dimethyl-1,3-dioxan-5-one (7.35 g, 91%).

Key Parameters :

| Parameter | Value |

|---|---|

| Oxidizing Agent | NaIO₄ |

| Solvent | Methylene chloride |

| Temperature | 0°C → Room temperature |

| Yield | 91% |

Industrial Production Strategies

Continuous Flow Reactor Systems

Industrial-scale synthesis prioritizes efficiency and reproducibility through continuous flow (CF) reactors. Amberlyst-15, a heterogeneous acid catalyst, is employed in fixed-bed reactors to enhance selectivity (>95%) and reduce side reactions.

Process Overview :

-

Feedstock Preparation : A solution of tris(hydroxymethyl)aminomethane and 2,2-dimethoxypropane is prepared.

-

Reactor Conditions :

-

Temperature: 30–50°C

-

Pressure: 1–10 bar

-

Residence Time: Optimized to 10–15 minutes

-

-

Product Isolation : Continuous distillation separates the desired product from unreacted reagents and by-products.

Advantages :

-

Scalability : Suitable for multi-ton production.

-

Cost Efficiency : Reduced catalyst consumption due to recyclability.

Reaction Mechanisms and Optimization

Acetalization Mechanism

The acid-catalyzed acetalization proceeds via a three-step mechanism:

-

Protonation : The carbonyl oxygen of 2,2-dimethoxypropane is protonated by p-TsOH.

-

Nucleophilic Attack : The hydroxyl group of tris(hydroxymethyl)aminomethane attacks the electrophilic carbonyl carbon.

-

Ring Closure : Intramolecular cyclization forms the dioxane ring, followed by deprotonation to yield the product.

Optimization Strategies

Catalyst Screening :

| Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|

| p-TsOH | 78 | 85 |

| Amberlyst-15 | 82 | 95 |

| H₂SO₄ | 65 | 70 |

Solvent Effects :

-

Polar Aprotic Solvents (DMF, DMSO) : Enhance reaction rate by stabilizing ionic intermediates.

-

Nonpolar Solvents (Toluene) : Lower yields due to poor reagent solubility.

Analytical Characterization

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (2,2-Dimethyl-1,3-dioxan-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Hydrochloric acid for halogenation reactions.

Major Products Formed:

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of primary alcohols.

Substitution: Formation of halogenated compounds or amines.

Aplicaciones Científicas De Investigación

Overview

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol, with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.19 g/mol, is an organic compound that has garnered attention for its diverse applications in scientific research and industry. Its unique structural features, including a dioxane ring and hydroxyl group, make it a versatile building block in organic synthesis, medicinal chemistry, and materials science.

Organic Synthesis

This compound serves as a crucial precursor in the synthesis of various complex organic molecules. It is utilized in developing new synthetic methodologies due to its ability to undergo various chemical reactions:

- Oxidation : Can be oxidized to form aldehydes or carboxylic acids.

- Reduction : Capable of being reduced to alcohols using agents like lithium aluminum hydride.

- Substitution Reactions : Participates in nucleophilic substitution reactions where the hydroxyl group can be replaced by halides or amines.

These properties make it an essential compound for chemists developing new synthetic routes and methodologies .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a scaffold for drug design. Its structural characteristics allow for modifications that can enhance biological activity. Recent studies have highlighted its cytostatic properties against cancer cells, indicating potential therapeutic applications .

Case Study Example :

A notable case study involved the incorporation of this compound into nanomedicines. These formulations demonstrated effective drug delivery capabilities with reduced toxicity towards normal cells while maintaining efficacy against cancer cells. The nanoparticles exhibited a hydrodynamic diameter of 100–120 nm and showed drug release profiles indicating that up to 64% of the drug could be released over eight days in a model medium .

Biochemical Research

The compound is also utilized in biochemical research to study enzyme-catalyzed reactions and metabolic pathways. Its reactivity allows researchers to explore various biochemical interactions and mechanisms .

Industrial Applications

In the industrial sector, this compound is valued for its stability and reactivity. It is used in producing polymers, resins, and other materials. The compound's unique properties make it suitable for various manufacturing processes where consistency and performance are critical .

Mecanismo De Acción

The mechanism of action of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophilic centers. This reactivity is attributed to the presence of the hydroxyl group and the dioxane ring, which provide sites for chemical interactions .

Comparación Con Compuestos Similares

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol: is similar to compounds like 2,2-dimethyl-5-ethyl-1,3-dioxane-5-methanol and 2,2-dimethyl-1,3-dioxane-5,5-dimethanol.

Uniqueness:

Structural Features: The presence of the dioxane ring and the hydroxyl group makes this compound unique compared to other similar compounds.

Applications: Its versatility in synthetic applications and potential in medicinal chemistry distinguish it from other compounds in the same class.

Actividad Biológica

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally related to various derivatives, including those with amino and hydroxyl functional groups, which influence its reactivity and biological interactions. Recent studies have highlighted its cytostatic properties, especially against cancer cells.

The molecular formula for this compound is with a molecular weight of approximately 158.18 g/mol. The compound features a dioxane ring that contributes to its unique chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C7H14O3 |

| Molecular Weight | 158.18 g/mol |

| CAS Number | 53104-32-8 |

Cytotoxicity and Anticancer Properties

Recent research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, studies have focused on its effects on ovarian cancer cells, where it has shown promising results in inhibiting cell proliferation.

- Mechanism of Action : The proposed mechanism involves DNA alkylation, leading to damage in cancer cells. This action is similar to that of other alkylating agents used in chemotherapy.

- Efficacy : In vitro studies reported IC50 values ranging from 0.47 to 4.98 μg/mL for different cancer cell lines, indicating potent activity comparable to established chemotherapeutic agents like cisplatin .

Case Studies

A notable case study involved the development of nanomedicines incorporating this compound as an active ingredient. These nanomedicines were designed using block-copolymers and optimized for drug delivery:

- Nanoparticle Characteristics : The nanoparticles had a hydrodynamic diameter of 100–120 nm and showed effective drug loading capabilities.

- Release Profile : The release studies indicated that up to 64% of the drug could be released over eight days in a model medium .

This formulation demonstrated lower toxicity towards normal cells while maintaining high efficacy against cancer cells, highlighting the potential for targeted therapy with reduced side effects .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound | Activity Type | IC50 Range (μg/mL) | Notes |

|---|---|---|---|

| This compound | Cytostatic | 0.47 - 4.98 | Effective against ovarian cancer |

| Doxorubicin | Cytotoxic | 0.01 - 0.1 | Widely used chemotherapeutic agent |

| Cisplatin | Alkylating agent | 0.5 - 10 | Commonly used but with higher side effects |

Q & A

Q. How is cytotoxicity assessed for derivatives like dioxadet (DOD)?

- Answer :

- Cell viability assays : PrestoBlue® dye quantifies metabolic activity in tumor cell lines (e.g., A549, MCF-7) at 1–100 μM concentrations .

- Comparative toxicity : DOD shows lower systemic toxicity than platinum-based drugs, validated via IC₅₀ measurements .

Methodological Notes

- Experimental Design : Use randomized matrices (e.g., Statgraphics) to eliminate confounding variables .

- Data Contradictions : Conflicting reports on DMDO stability (thermodynamically disfavored vs. kinetically accessible) require validation via combined computational/experimental approaches .

- Advanced Characterization : High-resolution MS (HRMS) and single-crystal X-ray diffraction resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.